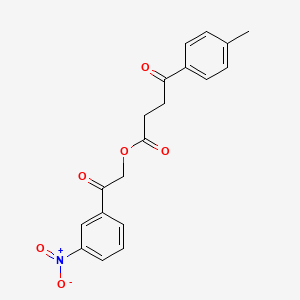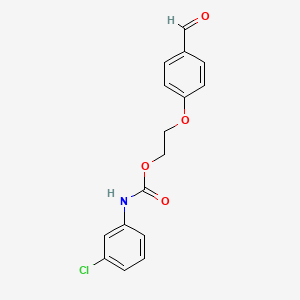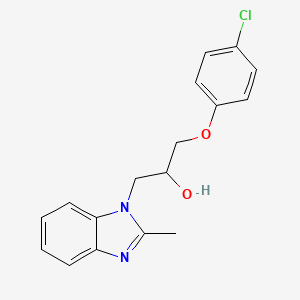
N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline, also known as CP-472, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of anilines, which are organic compounds that contain a nitrogen atom bonded to an aromatic ring. The unique structure of CP-472 makes it an interesting compound to study, as it has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline is not fully understood, but it is thought to involve the inhibition of certain enzymes in the body. As mentioned, this compound has been shown to inhibit the activity of JNK, which is involved in the regulation of cell growth, differentiation, and apoptosis. In addition, this compound has been shown to inhibit the activity of other enzymes, such as protein kinase C and phosphodiesterase 4, which are involved in a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory disease. Other studies have suggested that this compound may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline is that it is a relatively small molecule, which makes it easy to synthesize and study in the laboratory. In addition, its unique structure makes it an interesting compound to study, as it has been shown to have a range of biological effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential side effects. In addition, this compound may have potential as a tool for studying the function of other proteins in the body, apart from JNK. Further studies are needed to explore these possibilities. Finally, this compound may have potential as a therapeutic agent for a range of other diseases, such as inflammatory and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in these contexts.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline has been described in several scientific publications. One method involves the reaction of 5-amino-2-nitroaniline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with morpholine to form this compound. Another method involves the reaction of 5-chloro-2-nitroaniline with cyclopropylamine, followed by treatment with morpholine to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the function of certain proteins in the body. For example, this compound has been shown to bind to and inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in a range of cellular processes. By studying the effects of this compound on JNK activity, researchers can gain insights into the function of this important protein.
Propriétés
IUPAC Name |
N-cyclopropyl-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-16(18)13-4-3-11(15-5-7-19-8-6-15)9-12(13)14-10-1-2-10/h3-4,9-10,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKQPZYGUVEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)

![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5033609.png)

![5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5033619.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)


![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)
![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)


